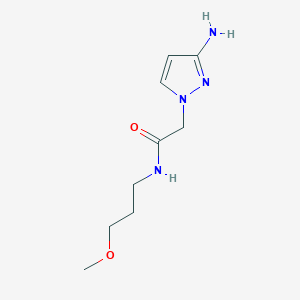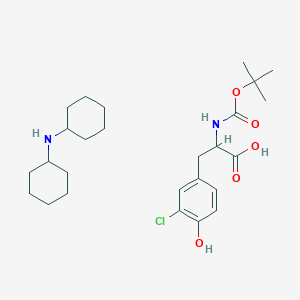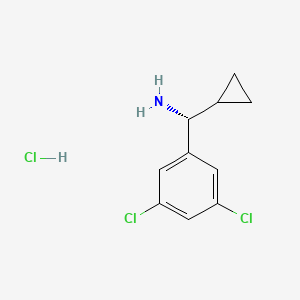
(R)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a 3,5-dichlorophenyl ring, with a methanamine group and hydrochloride salt. Its distinct structure makes it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with cyclopropylmagnesium bromide to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of platinum oxide or palladium catalysts to enhance reaction efficiency.
Solvents: Employment of solvents like methanol or ethanol to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopropyl(3,5-dichlorophenyl)ketone.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with ligand-gated ion channels and voltage-gated ion channels.
Pathways Involved: It can modulate the activity of receptors such as acetylcholine receptors and protein kinase C, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
- (3,5-Dichlorophenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This differentiates it from other similar compounds and may result in distinct biological activities and applications.
Properties
Molecular Formula |
C10H12Cl3N |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m1./s1 |
InChI Key |
IDGBAIUWKOVUQV-HNCPQSOCSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

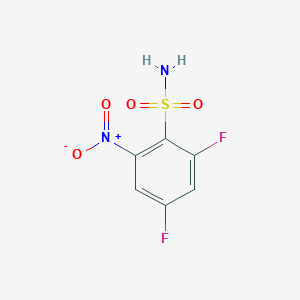
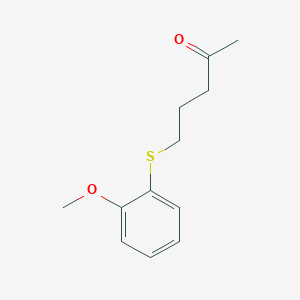
![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
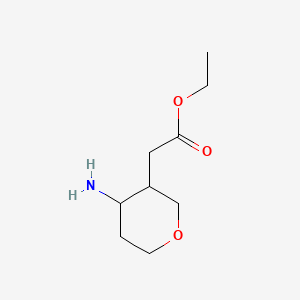
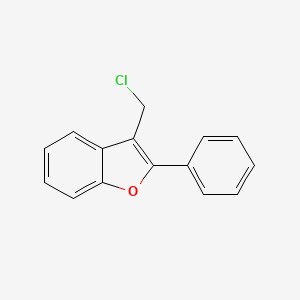
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
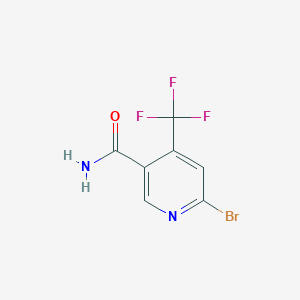

![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
